molecular formula C10H12N2O2S B179565 N-(1H-indol-5-yl)ethanesulfonamide CAS No. 141101-59-9

N-(1H-indol-5-yl)ethanesulfonamide

Cat. No. B179565
CAS RN: 141101-59-9
M. Wt: 224.28 g/mol
InChI Key: AALNXQUZNZCZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-5-yl)ethanesulfonamide, also known as indapamide, is a sulfonamide diuretic drug used to treat hypertension and edema. It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine output and decreased blood volume. In

Scientific Research Applications

N-(1H-indol-5-yl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and diabetes. It has been shown to have antihypertensive effects in both animal and human studies, and may also have cardioprotective and neuroprotective properties. Additionally, N-(1H-indol-5-yl)ethanesulfonamide has been investigated for its potential to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes.

Mechanism of Action

N-(1H-indol-5-yl)ethanesulfonamide works by inhibiting the Na+/Cl- co-transporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and chloride ions and decreased water reabsorption. This results in increased urine output and decreased blood volume, which in turn lowers blood pressure.
Biochemical and Physiological Effects:
In addition to its diuretic effects, N-(1H-indol-5-yl)ethanesulfonamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which may contribute to its cardioprotective effects. It has also been shown to improve endothelial function and reduce oxidative stress in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N-(1H-indol-5-yl)ethanesulfonamide has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and its mechanism of action is well understood. However, it also has some limitations. It is a sulfonamide drug, which may limit its use in certain experimental settings. Additionally, its effects on other physiological systems, such as the nervous system, have not been extensively studied.

Future Directions

There are several future directions for research on N-(1H-indol-5-yl)ethanesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Additionally, its effects on other physiological systems, such as the nervous system and immune system, warrant further investigation. Finally, the development of new synthetic methods for N-(1H-indol-5-yl)ethanesulfonamide may lead to improved therapeutic applications and increased understanding of its mechanism of action.

properties

CAS RN

141101-59-9

Product Name

N-(1H-indol-5-yl)ethanesulfonamide

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-(1H-indol-5-yl)ethanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-2-15(13,14)12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11-12H,2H2,1H3

InChI Key

AALNXQUZNZCZND-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

synonyms

5-ethanesulfonylamino-1H-indole

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-1H-indole (10.0 g, 76 mmol) and triethylamine (15.8 mL, 114 mmol) in 100 mL CH2Cl2 at 0° C. was added dropwise a solution of ethanesulfonyl chloride (7.9 mL, 83 mmol) in 25 mL of CH2Cl2. The solution was allowed to slowly warm to 23° C. over 20 h. The reaction mixture was concentrated in vacuo and the residue dissolved in 400 mL of ethyl acetate. The organic layer was washed with 100 mL of water, 50 mL of 0.1M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of saturated NaCl solution. The organic layer was dried over anhydrous K2CO3, filtered, and concentrated in vacuo to obtain 5-ethanesulfonylamino-1H-indole (16.9 g, >99%) which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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